molecular formula C9H5F3N2O B13586694 5-(3,4,5-Trifluorophenyl)isoxazol-3-amine

5-(3,4,5-Trifluorophenyl)isoxazol-3-amine

Katalognummer: B13586694
Molekulargewicht: 214.14 g/mol
InChI-Schlüssel: MCCYATPUYQBSBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3,4,5-Trifluorophenyl)isoxazol-3-amine is a chemical compound with the molecular formula C9H5F3N2O and a molecular weight of 214.14 g/mol It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Analyse Chemischer Reaktionen

Types of Reactions

5-(3,4,5-Trifluorophenyl)isoxazol-3-amine undergoes various chemical reactions, including:

    Oxidation: Conversion of propargylamines to oximes.

    Cyclization: Intramolecular cyclization to form isoxazole rings.

    Substitution: Reactions with different reagents to introduce various substituents on the isoxazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .

Wirkmechanismus

The mechanism of action of 5-(3,4,5-Trifluorophenyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring is known to bind to various biological targets, potentially affecting cellular processes such as apoptosis and cell cycle regulation . The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure allows it to interact with a wide range of biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(3,4,5-Trifluorophenyl)isoxazol-3-amine is unique due to the presence of three fluorine atoms on the phenyl ring, which can significantly alter its chemical and biological properties compared to other isoxazole derivatives. This trifluoromethyl group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C9H5F3N2O

Molekulargewicht

214.14 g/mol

IUPAC-Name

5-(3,4,5-trifluorophenyl)-1,2-oxazol-3-amine

InChI

InChI=1S/C9H5F3N2O/c10-5-1-4(2-6(11)9(5)12)7-3-8(13)14-15-7/h1-3H,(H2,13,14)

InChI-Schlüssel

MCCYATPUYQBSBM-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1F)F)F)C2=CC(=NO2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.